5-(4-cyanophenyl)furan-2-carboxylic Acid
Overview
Description
5-(4-Cyanophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H7NO3 It is characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-cyanophenyl)furan-2-carboxylic acid typically involves the reaction of this compound methyl ester with appropriate reagents. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylacetamide at elevated temperatures (around 150°C) under an inert atmosphere for about 20 hours . Another method involves microwave irradiation of the same ester in the presence of palladium diacetate at 120°C for 0.5 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Cyanophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(4-aminophenyl)furan-2-carboxylic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
5-(4-Cyanophenyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(4-cyanophenyl)furan-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The furan ring and the nitrile group are believed to play crucial roles in these interactions, potentially affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
- 5-(4-Aminophenyl)furan-2-carboxylic acid
- 5-(2-Chlorophenyl)furan-2-carboxylic acid
- 5-(4-Methoxyphenyl)furan-2-carboxylic acid
Comparison: 5-(4-Cyanophenyl)furan-2-carboxylic acid is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the nitrile group can be converted to various functional groups, such as amines and carboxylic acids, providing versatility in synthetic applications .
Properties
IUPAC Name |
5-(4-cyanophenyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFKKSKRNCSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400552 | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-94-0 | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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